molecular formula C14H20N2O B2875135 3-[(4-Ethylpiperazino)methyl]benzaldehyde CAS No. 1443345-80-9

3-[(4-Ethylpiperazino)methyl]benzaldehyde

Cat. No.: B2875135
CAS No.: 1443345-80-9
M. Wt: 232.327
InChI Key: BCHRODHTLNMHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Ethylpiperazino)methyl]benzaldehyde is a chemical compound with the molecular formula C14H20N2O. It is a benzaldehyde derivative that contains a piperazine ring substituted with an ethyl group.

Properties

IUPAC Name

3-[(4-ethylpiperazin-1-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-15-6-8-16(9-7-15)11-13-4-3-5-14(10-13)12-17/h3-5,10,12H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHRODHTLNMHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethylpiperazino)methyl]benzaldehyde typically involves the reaction of 4-ethylpiperazine with benzaldehyde under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction may also require a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production costs .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethylpiperazino)methyl]benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Ethylpiperazino)methyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Ethylpiperazino)methyl]benzaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylpiperazino)methyl]benzaldehyde
  • 3-[(4-Phenylpiperazino)methyl]benzaldehyde
  • 3-[(4-Benzylpiperazino)methyl]benzaldehyde

Uniqueness

3-[(4-Ethylpiperazino)methyl]benzaldehyde is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in its interaction with molecular targets compared to similar compounds .

Biological Activity

3-[(4-Ethylpiperazino)methyl]benzaldehyde is a chemical compound characterized by the presence of a piperazine ring substituted with an ethyl group, attached to a benzaldehyde moiety. This compound, with the molecular formula C14H20N2OC_{14}H_{20}N_{2}O, has garnered interest due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Weight: 232.32 g/mol
  • Molecular Formula: C14H20N2O
  • Structure: Contains a benzaldehyde group and a piperazine ring.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethylpiperazine with benzaldehyde under specific conditions, often utilizing solvents such as ethanol or methanol, and may require catalytic assistance from acids or bases to facilitate the reaction .

The biological activity of this compound is largely attributed to its structural features:

  • Piperazine Ring: This moiety can interact with various receptors and enzymes, potentially modulating their activities.
  • Aldehyde Group: Capable of forming covalent bonds with nucleophilic sites on proteins, influencing their function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity:
    • Studies have shown that benzaldehyde derivatives can possess antimicrobial properties. The piperazine structure may enhance this activity by facilitating interaction with microbial cell membranes.
  • Anticancer Potential:
    • Preliminary investigations suggest that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
  • Neuropharmacological Effects:
    • The piperazine ring is known for its neuroactive properties, which could imply potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria,
AnticancerInduces apoptosis in cancer cell lines,
NeuroactivePotential modulation of neurotransmitter systems,

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Antimicrobial Properties:
    A study evaluated various benzaldehyde derivatives and found that modifications to the piperazine ring significantly affected antimicrobial efficacy against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity Investigation:
    In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29), suggesting a potential for development into anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.